(4-Bromo-2-nitrophenyl)boronic acid
Overview
Description
(4-Bromo-2-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C6H5BBrNO4. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of (4-Bromo-2-nitrophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound participates in two key processes: oxidative addition and transmetalation . In oxidative addition, palladium gets oxidized by donating electrons to form a new Pd-C bond . In transmetalation, the organoboron compound, such as our this compound, transfers from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and bioavailability due to its relatively stable and readily prepared nature .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups . Moreover, the reaction conditions, such as temperature and solvent, can significantly affect the efficiency and selectivity of the reaction .
Biochemical Analysis
Biochemical Properties
(4-Bromo-2-nitrophenyl)boronic acid is a valuable building block in organic synthesis . It is involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Cellular Effects
For instance, they can influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to palladium during the transmetalation step .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them environmentally benign organoboron reagents .
Metabolic Pathways
Boronic acids are known to be involved in various chemical transformations, including oxidations, aminations, halogenations, and carbon–carbon bond formations .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Bromo-2-nitrophenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-nitroaniline with boronic acid derivatives under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2-nitrophenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the boronic acid group.
Reduction: Reducing agents such as sodium borohydride can reduce the nitro group to an amine.
Major Products Formed:
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals.
Oxidation and Reduction: Oxidation can yield boronic esters, while reduction can produce amines.
Scientific Research Applications
(4-Bromo-2-nitrophenyl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
(4-Nitrophenyl)boronic acid: Similar in structure but lacks the bromine atom.
(4-Bromophenyl)boronic acid: Similar but lacks the nitro group.
(2-Nitrophenyl)boronic acid: Similar but with the nitro group in a different position.
Uniqueness: (4-Bromo-2-nitrophenyl)boronic acid is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(4-bromo-2-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDNYVAPNJFOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675143 | |
Record name | (4-Bromo-2-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860034-11-3 | |
Record name | B-(4-Bromo-2-nitrophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860034-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.